N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
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Overview
Description
N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinoxaline core, which is a bicyclic aromatic system, and a thiophene sulfonamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of 1,2-diamines with 1,2-diketones under acidic conditions. The resulting quinoxaline derivative is then functionalized with a pentylamino group through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Quinoxaline-2,3-dione derivatives.
Reduction Products: Reduced quinoxaline derivatives.
Substitution Products: Various functionalized quinoxaline derivatives.
Scientific Research Applications
N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is unique due to its specific structural features. Similar compounds include:
Quinoxaline derivatives: These compounds share the quinoxaline core but may have different substituents.
Thiophene sulfonamides: These compounds contain the thiophene sulfonamide group but differ in their core structure.
Pentylamino derivatives: These compounds have the pentylamino group but may have different aromatic or heterocyclic cores.
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Properties
IUPAC Name |
N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-2-3-6-11-18-16-17(20-14-9-5-4-8-13(14)19-16)21-25(22,23)15-10-7-12-24-15/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIGMCOUEHGUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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